molecular formula C15H13ClO4S B14584101 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid CAS No. 61150-70-7

2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid

Cat. No.: B14584101
CAS No.: 61150-70-7
M. Wt: 324.8 g/mol
InChI Key: DLGVBWHERFUPGG-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with a metal catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Chlorine (Cl₂) and iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms into the aromatic ring.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61150-70-7

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)sulfanyl-4-methoxybenzoic acid

InChI

InChI=1S/C15H13ClO4S/c1-19-9-3-5-11(15(17)18)14(7-9)21-10-4-6-12(16)13(8-10)20-2/h3-8H,1-2H3,(H,17,18)

InChI Key

DLGVBWHERFUPGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)OC

Origin of Product

United States

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